molecular formula C10H13NO B086035 6-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 120-15-0

6-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B086035
CAS No.: 120-15-0
M. Wt: 163.22 g/mol
InChI Key: FRXSZNDVFUDTIR-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO. It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 6th position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Comparison with Similar Compounds

Uniqueness: 6-Methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSZNDVFUDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059505
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Molecular Weight

163.22 g/mol
Source PubChem
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CAS No.

120-15-0
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoline
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Methyl 1,2,3,4-tetrahydro-6-quinolyl ether
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Synthesis routes and methods I

Procedure details

A mixture of 6-methoxyquinoline (69 μL, 0.5 mmol), ammonium formate (0.32 g, 5.0 mmol), and 10% Pd/C (0.05 g) in anhydrous MeOH (5 mL) was microwaved for 900 s at 100° C. The mixture was filtered and 2M HCl in Et2O (1.5 mL) was added. The product was redissolved in H20/DCM and the aqueous layer basified with 0.1M aq. NaOH (pH 8). After extracting three times with DCM, the organic layer was concentrated to give the product in 89% yield. The product was used without further purification. LC/MS (10-99%) M/Z: M+1 obs=164.0; tR=0.40 min.
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxyquinoline (1.00g) was dissolved in absolute ethanol (20 ml) and hydrogenated under pressure in the presence of 10% palladium on charcoal (0.10g) with shaking for about 40 hours. Filtration and evaporation to dryness of the filtrate gave 1,2,3,4-tetrahydro-6-methoxyquinoline as a light-brown gum (0.97g). The structure was supported by nmr spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Based on G. W. Gribble, et al., Synthesis, 1975, 650-652, 6-methoxyquinoline (1.26 g, 7.9 mmol) was dissolved in glacial acetic acid (20 mL) under N2 at RT. Solid NaCNBH3 (2 g, 32 mmol) was added in small portions over a 45 min period. The reaction was heated to 50° C. for 8 h, then cooled to RT and stirred overnight. The reaction was quenched by cooling it to 0° C., and the pH of the solution was adjusted to 14 with 2 N NaOH. The solution was extracted 3 times with EtOAc. The EtOAc extracts were washed brine, combined, dried over Na2SO4, filtered, and concentrated, then eluted through a 17×2.5 cm column of silica gel (5% and 10% EtOAc/Hexane step gradient) giving 6-methoxy-1,2,3,4-tetrahydroquinoline as a red oil. This material was used without further purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 6-Methoxy-1,2,3,4-tetrahydroquinoline scaffold interact with tubulin, and what are the downstream cellular effects?

A: Research suggests that certain derivatives of this compound exhibit potent antitumor activity by acting as tubulin polymerization inhibitors. [, ] Specifically, these compounds bind to the colchicine site on tubulin, hindering microtubule formation. [, ] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, effectively inhibiting cancer cell growth. []

Q2: What is the Structure-Activity Relationship (SAR) for this compound derivatives as tubulin polymerization inhibitors?

A: Studies exploring the SAR of this compound derivatives have revealed key structural features influencing their potency as tubulin polymerization inhibitors. For instance, incorporating a 4-(N-cycloamino)phenylquinazoline moiety at position 2 of the tetrahydroquinoline ring significantly enhances antitumor activity and tubulin polymerization inhibition. [] Additionally, introducing a methoxy group at position 7 of the quinazoline ring further improves potency, as demonstrated by the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. [] These findings highlight the importance of specific substituents and their positions on the this compound scaffold for optimizing its antitumor activity.

Q3: Have any in vivo studies been conducted on this compound derivatives as potential antitumor agents?

A: Yes, promising in vivo results have been observed with the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5g in the study) in a nude mouse MCF7 xenograft model. [] This compound demonstrated significant tumor growth inhibition (51%) at a dose of 4 mg/kg without noticeable toxicity. [] This finding underscores the potential of this compound derivatives as viable candidates for further antitumor drug development.

Q4: Beyond antitumor activity, have other biological applications been explored for this compound derivatives?

A: Yes, early research investigated the antimalarial potential of various this compound analogs. [] These studies involved synthesizing a series of structurally related compounds and evaluating their activity against Plasmodium berghei in mice and, in some cases, against Plasmodium cynomolgi in rhesus monkeys. [] While the specific results regarding efficacy were not detailed in the provided abstract, this research highlights the historical interest in exploring diverse biological applications of this compound and its derivatives.

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